5-(溴甲基)-2,1,3-苯并噻二唑

描述

Synthesis Analysis

The synthesis of “5-(Bromomethyl)-2,1,3-benzothiadiazole” involves the bromination of 2,1,3-benzothiadiazoles. A general method has been developed where bromination occurs at elevated temperatures using hydrobromic acid, leading to high yields of brominated 2,1,3-benzothiadiazoles. This process selectively targets positions for bromination, enabling the synthesis of “5-(Bromomethyl)-2,1,3-benzothiadiazole” among other derivatives (Pilgram, Zupan, & Skiles, 1970).

Molecular Structure Analysis

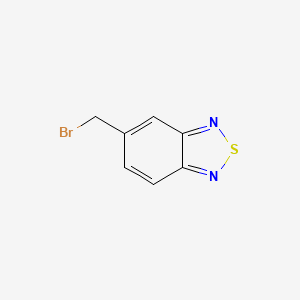

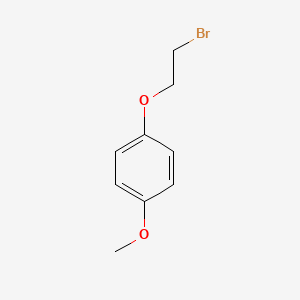

The molecular structure of “5-(Bromomethyl)-2,1,3-benzothiadiazole” is characterized by the presence of a bromomethyl group attached to the benzothiadiazole ring. Studies involving similar brominated derivatives have utilized techniques like X-ray diffraction, NMR, and mass spectrometry to elucidate their structures, confirming the positioning of the bromomethyl group and providing insights into the electronic and steric influences it imposes on the benzothiadiazole core. The introduction of the bromine atom significantly impacts the electron distribution across the molecule, affecting its reactivity and optical properties (Dani et al., 2013).

Chemical Reactions and Properties

“5-(Bromomethyl)-2,1,3-benzothiadiazole” undergoes various chemical reactions, exploiting the reactivity of the bromomethyl group. It can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups. These reactions are crucial for synthesizing a wide range of derivatives with varied biological and physical properties. The bromomethyl group makes it a versatile intermediate for further functionalization and application in organic synthesis (Rakitin et al., 2019).

Physical Properties Analysis

The physical properties of “5-(Bromomethyl)-2,1,3-benzothiadiazole” are influenced by the presence of the bromomethyl group. This modification affects its melting point, boiling point, and solubility in various solvents. The bromomethyl group increases the molecular weight and alters the compound's polarity, impacting its solubility and potentially its volatility. Studies on similar compounds have highlighted the importance of these changes in determining the material's suitability for specific applications, including in the development of luminescent materials and in pharmaceutical synthesis (Tao et al., 2011).

Chemical Properties Analysis

The chemical properties of “5-(Bromomethyl)-2,1,3-benzothiadiazole” are defined by its reactivity, particularly the bromomethyl group's ability to undergo various chemical reactions. This reactivity facilitates the synthesis of a wide array of derivatives, allowing for the exploration of its potential in material science and pharmaceutical research. The compound's chemical stability, reactivity towards nucleophiles, and potential for participating in coupling reactions are of particular interest for developing new materials and drugs (Pirat et al., 2011).

科学研究应用

合成和化学反应

5-(溴甲基)-2,1,3-苯并噻二唑及其衍生物主要参与化学合成过程。例如,对甲基取代的2,1,3-苯并噻二唑进行溴化反应,包括5-(溴甲基)-2,1,3-苯并噻二唑,在Neidlein和Knecht (1987)的研究中导致单溴甲基和双溴甲基苯并噻二唑的形成 (Neidlein & Knecht, 1987)。此外,Pilgram等人(1970)详细介绍了通过溴化合成溴化的2,1,3-苯并噻二唑的一般制备方法,这是有机合成中的关键过程 (Pilgram, Zupan, & Skiles, 1970)。

光电和光致发光性能

5-(溴甲基)-2,1,3-苯并噻二唑衍生物具有显著的光电和光致发光性能。Tao等人(2011)合成了基于2,1,3-苯并噻二唑和咔唑基团的发光材料,展示了增强的光学性能和热稳定性,这对光电应用至关重要 (Tao et al., 2011)。同样,Dall’Agnese等人(2017)报道了使用5-(7-溴-2,1,3-苯并噻二唑-4-基)-2-噻吩甲醛,5-(溴甲基)-2,1,3-苯并噻二唑的衍生物,合成供体-受体π-共轭分子用于光电应用 (Dall’Agnese et al., 2017)。

光伏和电子应用

在光伏和电子应用领域,5-(溴甲基)-2,1,3-苯并噻二唑衍生物至关重要。Neto等人(2013)强调了2,1,3-苯并噻二唑(BTD)衍生物在光致发光化合物的化学中的重要性,适用于光技术,如有机发光二极管、太阳能电池和光伏电池 (Neto, Lapis, Júnior, & Dupont, 2013)。Zhou等人(2010)合成了基于2,1,3-苯并噻二唑的共聚物用于光伏器件,展示了它们在有机电子学中的潜力 (Zhou et al., 2010)。

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and proteins in the cell . The specific targets can vary depending on the cell type and the environmental conditions.

Mode of Action

It’s worth noting that brominated compounds often act by forming covalent bonds with their targets, leading to changes in the target’s function . This interaction can lead to a variety of downstream effects, depending on the specific target and the cellular context.

Biochemical Pathways

Similar compounds have been known to affect various metabolic pathways . The downstream effects can include changes in cell growth, metabolism, and gene expression, among others.

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

Based on the known effects of similar compounds, it can be speculated that this compound may lead to changes in cellular metabolism, gene expression, and cell growth .

Action Environment

The action, efficacy, and stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole can be influenced by various environmental factors. These can include the presence of other chemicals, the pH and temperature of the environment, and the specific characteristics of the cell or organism in which the compound is acting .

属性

IUPAC Name |

5-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPACAAYCVWCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343624 | |

| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65858-50-6 | |

| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the environmental benefits of the new synthetic procedure for 5-(Bromomethyl)-2,1,3-benzothiadiazole?

A1: The research paper "Improvement on the synthetic procedure of 5 -bromomethyl-2,1,3-benzothiadiazole" [] describes a new synthetic route that replaces highly toxic solvents like benzene, tetrachloromethane, and methanol with less toxic alternatives like toluene, 1,2-dichloroethane, and ethanol. [] This substitution significantly reduces the environmental impact of the synthesis by minimizing the use of hazardous chemicals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)